molecular formula C23H22O4 B1599666 Ethyl 3,4-bis(benzyloxy)benzoate CAS No. 174398-83-5

Ethyl 3,4-bis(benzyloxy)benzoate

Cat. No. B1599666
CAS RN: 174398-83-5
M. Wt: 362.4 g/mol
InChI Key: OYGDJCJJPUKBCI-UHFFFAOYSA-N
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Description

Ethyl 3,4-bis(benzyloxy)benzoate is a chemical compound with the molecular formula C23H22O4 . It has an average mass of 362.418 Da and a monoisotopic mass of 362.151794 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 3,4-bis(benzyloxy)benzoate consists of 23 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms . Further structural analysis would require more specific data or computational modeling.


Physical And Chemical Properties Analysis

Ethyl 3,4-bis(benzyloxy)benzoate has a molecular weight of 362.4 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data or resources .

Scientific Research Applications

Crystal Structure Analysis

Ethyl 3,4-bis(benzyloxy)benzoate is used in the study of crystal structures. The compound crystallizes with three molecules in the asymmetric unit, and the molecules differ in the conformation related to the ethoxy group and in the orientation of the two phenyl rings .

Organic Intermediate for Drug Synthesis

The compound is an important organic intermediate for the synthesis of the antineoplastic drug Cediranib . This highlights its potential use in pharmaceutical research and drug development.

Study of Physical Properties

Alkylbenzoates, such as Ethyl 3,4-bis(benzyloxy)benzoate, are an important class of compounds with interesting physical properties and applications in industry . They are used in the study of properties like conformational flexibility, which is crucial in many chemical and biological processes.

Preparation of Liquid Crystalline Compounds

Alkylbenzoates of different properties have been designed, amongst other things, with the aim of preparing liquid crystalline compounds . This makes Ethyl 3,4-bis(benzyloxy)benzoate useful in the field of materials science.

Non-Linear Optical Materials

The compound has potential applications in the creation of non-linear optical materials . These materials have a wide range of applications, including in telecommunications and laser technology.

Efflux Pump Inhibitory Activity

Ethyl 3,4-bis(benzyloxy)benzoate has been evaluated for its efflux pump inhibitory (EPI) activity against drug-resistant Escherichia coli . This suggests its potential use in combating antibiotic resistance, a major global health challenge.

properties

IUPAC Name

ethyl 3,4-bis(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-2-25-23(24)20-13-14-21(26-16-18-9-5-3-6-10-18)22(15-20)27-17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGDJCJJPUKBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462483
Record name ethyl-3,4-dibenzyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-bis(benzyloxy)benzoate

CAS RN

174398-83-5
Record name ethyl-3,4-dibenzyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl-3,4-dihydroxy benzoate, 4 (27.3 g, 150 mmol), benzyl bromide (40.4 mL, 340 mmol) and potassium carbonate (41.4 g, 300 mmol) in acetone (350 mL) were reacted in a similar manner as described for 8 to afford 9. Yield 41.4 g (76%); mp 68-69° C.; MS (FAB) 363 (M++1); IR (KBr) 1889, 1707; 1H NMR (200 MHz, CDCl3) δ 7.65 (s, 1H), 7.63 (dd, J=8.7 Hz, 1.7 Hz, 1H), 7.48-7.25 (m, 10H), 6.91 (d, J=8.3 Hz, 1H), 5.19 (s, 2H), 5.18 (s, 2H), 4.31 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.1 Hz, 3H).
[Compound]
Name
Ethyl-3,4-dihydroxy benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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